(2S)-2-methylhexanoic acid
Description
The exact mass of the compound (2S)-2-methylhexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2S)-2-methylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-methylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKMFSAVYPAZTQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426454 | |
| Record name | (2S)-2-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49642-51-5 | |
| Record name | (2S)-2-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-methylhexanoic acid >90%ee | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Physicochemical properties and NMR spectra of (2S)-2-methylhexanoic acid
An In-Depth Technical Guide to the Physicochemical Properties and NMR Spectral Analysis of (2S)-2-Methylhexanoic Acid
Introduction
(2S)-2-methylhexanoic acid, a chiral carboxylic acid, is a molecule of interest in various fields, including flavor and fragrance chemistry, as well as a building block in the synthesis of more complex chiral molecules for pharmaceutical and agrochemical applications. Its defined stereochemistry makes it a valuable synthon for creating specific enantiomeric products. This guide provides a comprehensive overview of the key physicochemical properties and a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of (2S)-2-methylhexanoic acid, offering practical insights for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
The physical and chemical properties of (2S)-2-methylhexanoic acid are fundamental to its handling, application, and integration into synthetic pathways. These properties dictate its solubility, reactivity, and interaction with other molecules.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O₂ | [1][2][3] |
| Molecular Weight | 130.18 g/mol | [1][2][4] |
| Appearance | Colorless, oily liquid | [4][5] |
| Boiling Point | 209-210 °C at 760 mmHg | [6][7][8] |
| Density | 0.918 g/mL at 25 °C | [6][7] |
| pKa | 4.82 ± 0.21 (Predicted) | [5][6] |
| Refractive Index | n20/D 1.422 | [6][7] |
| Solubility | Miscible with alcohol and ether. Soluble in water, chloroform, and methanol. | [4][9] |
The carboxylic acid functional group in (2S)-2-methylhexanoic acid is responsible for its acidic nature, as indicated by its pKa value. Its miscibility with organic solvents and solubility in water are key considerations for its use in various reaction conditions and formulations.[4][9]
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of (2S)-2-methylhexanoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of (2S)-2-methylhexanoic acid presents distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the carboxylic acid group.
A representative ¹H NMR spectrum would show the following key signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically observed far downfield.
-
Methine Proton (-CH(CH₃)COOH): A multiplet resulting from coupling to the adjacent methylene and methyl protons.
-
Methylene Protons (-CH₂-): A series of overlapping multiplets in the aliphatic region of the spectrum.
-
Terminal Methyl Proton (-CH₂CH₃): A triplet due to coupling with the adjacent methylene group.
-
Methyl Protons on Chiral Center (-CH(CH₃)): A doublet due to coupling with the methine proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment gives rise to a distinct signal.
The expected signals in the ¹³C NMR spectrum of (2S)-2-methylhexanoic acid are:
-
Carbonyl Carbon (-COOH): The most deshielded carbon, appearing at the downfield end of the spectrum.
-
Methine Carbon (-CH(CH₃)COOH): The carbon at the chiral center.
-
Methylene Carbons (-CH₂-): Multiple signals in the aliphatic region.
-
Methyl Carbons (-CH₃): The two methyl groups will appear as distinct signals at the upfield end of the spectrum.
ChemicalBook provides representative ¹H NMR and ¹³C NMR spectra for 2-methylhexanoic acid.[10][11]
Experimental Protocols
Determination of Physicochemical Properties
A standardized workflow is crucial for the accurate determination of the physicochemical properties of (2S)-2-methylhexanoic acid.
Caption: Workflow for Physicochemical Property Determination.
NMR Sample Preparation and Spectral Acquisition
Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of solvent is important to avoid signal overlap with the analyte. Deuterated chloroform (CDCl₃) is a common choice for similar molecules.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of (2S)-2-methylhexanoic acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[12]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, a 30° pulse angle, and a relaxation delay of 1-2 seconds).
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans will be required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Caption: Workflow for NMR Sample Preparation and Data Acquisition.
References
Sources
- 1. (S)-2-methyl hexanoic acid, 49642-51-5 [thegoodscentscompany.com]
- 2. (2S)-2-methylhexanoic acid >90%ee | C7H14O2 | CID 6999860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-2-Methylhexanoic acid | 49642-51-5 [chemicalbook.com]
- 4. 2-Methylhexanoic Acid | C7H14O2 | CID 20653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. 2-甲基己酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Methylhexanoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. 2-methylhexanoic acid | 4536-23-6 [chemicalbook.com]
- 10. 2-methylhexanoic acid(4536-23-6) 1H NMR [m.chemicalbook.com]
- 11. 2-methylhexanoic acid(4536-23-6) 13C NMR [m.chemicalbook.com]
- 12. scs.illinois.edu [scs.illinois.edu]
Enantiomeric Purity Determination of (2S)-2-Methylhexanoic Acid: A Comprehensive Technical Guide
Executive Summary
(2S)-2-Methylhexanoic acid is a critical chiral building block, serving as a key constituent in cytotoxic marine natural compounds like palau'imide 1 and acting as a precursor in the synthesis of high-potency sweeteners and fine chemicals 2. However, determining the enantiomeric excess (ee) of small aliphatic carboxylic acids presents a dual analytical challenge: they lack a strong UV chromophore for optical detection, and the structural variance between enantiomers (a methyl group versus a butyl group at the stereocenter) makes chiral discrimination thermodynamically difficult.
This whitepaper synthesizes field-proven methodologies—spanning Chiral Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy—to establish robust, self-validating workflows for determining the enantiomeric purity of (2S)-2-methylhexanoic acid.
Analytical Strategy & Workflow Selection
The selection of an analytical method depends on the available instrumentation, required sensitivity, and the need for sample recovery.
Decision matrix for selecting the optimal enantiomeric purity analysis workflow.
Quantitative Data Summary
The following table summarizes the performance metrics of the primary analytical strategies discussed in this guide.
| Analytical Strategy | Limit of Detection (LOD) | Resolution (Rs) | Derivatization Required | Primary Advantage |
| Chiral GC-FID | ~5-10 µg/mL | > 1.5 | Yes (Methyl Ester) | High theoretical plate count; rapid analysis. |
| Chiral HPLC (Anilide) | ~1-5 µg/mL | 1.5 - 2.2 | Yes (Anilide) | Excellent baseline separation on Daicel columns. |
| Achiral HPLC (Diastereomeric) | ~10-30 fmol | > 2.0 | Yes (Chiral Amine) | Ultra-high sensitivity with fluorescent CDAs. |
| 1H-NMR (with CSA) | ~1-2 mg/mL | N/A (ΔΔδ up to 300 Hz) | No (Transient Complex) | Non-destructive; direct integration of α-methyl. |
Chiral Gas Chromatography (GC-FID)
Because 2-methylhexanoic acid is highly volatile, GC coupled with a Flame Ionization Detector (FID) is a premier choice. However, direct injection of free carboxylic acids often leads to severe peak tailing due to hydrogen bonding with the silanol groups of the column matrix.
Mechanistic Causality: To eliminate hydrogen bond donating capacity and increase volatility, the acid must be derivatized into a methyl ester 3. The enantiomers are then resolved using modified cyclodextrin chiral stationary phases (CSPs), where chiral discrimination occurs via host-guest inclusion complexation 4.
Protocol 1: Methyl Esterification for GC-FID
-
Step 1: Dissolve 10 mg of (2S)-2-methylhexanoic acid in 1.0 mL of anhydrous methanol. (Causality: Anhydrous conditions prevent the hydrolysis of the esterification reagent).
-
Step 2: Add 0.5 mL of 14% BF3-methanol complex and heat in a sealed vial at 60°C for 30 minutes. (Causality: BF3 acts as a Lewis acid catalyst, activating the carboxyl carbon for nucleophilic attack by methanol, converting the highly polar acid into a volatile methyl ester).
-
Step 3: Quench the reaction with 1.0 mL of saturated aqueous NaHCO3 and extract with 2.0 mL of GC-grade hexane. (Causality: Neutralization halts the reaction, and the non-polar hexane selectively extracts the volatile methyl ester while leaving polar byproducts in the aqueous layer).
-
Self-Validation System: Prior to analyzing the enantioenriched sample, you must run a racemic (±)-2-methylhexanoic acid standard derivatized under identical conditions. This validates that the specific cyclodextrin column provides baseline resolution (Rs ≥ 1.5) and confirms that no artifactual peak splitting is occurring.
High-Performance Liquid Chromatography (HPLC)
Aliphatic carboxylic acids lack the conjugated π-systems required for UV or fluorescence detection. Therefore, pre-column derivatization is mandatory for HPLC workflows.
Pre-column derivatization pathway to introduce chromophores for HPLC detection.
Strategy A: Anilide Formation (Chiral Column)
Converting the acid to an anilide introduces a UV-active phenyl ring. The resulting enantiomeric anilides are then separated on a chiral stationary phase such as Daicel Chiralcel OB or OD 5.
Strategy B: Diastereomeric Derivatization (Achiral Column)
Alternatively, reacting the acid with a homochiral amine—such as fluorescent benzoxadiazole derivatives (e.g., DBD-APy) 6—converts the enantiomers into diastereomers. Because diastereomers possess distinct physicochemical properties, they can be resolved on standard, cost-effective achiral reversed-phase columns (e.g., C18).
Protocol 2: Pre-Column Anilide Derivatization
-
Step 1: Dissolve 5 mg of (2S)-2-methylhexanoic acid in 1.0 mL of anhydrous dichloromethane (DCM).
-
Step 2: Add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and 1.2 equivalents of 1-Hydroxybenzotriazole (HOBt). Stir for 15 minutes. (Causality: DCC activates the carboxylic acid, but the resulting O-acylisourea intermediate is highly prone to racemization. HOBt rapidly traps this intermediate to form a stable, racemization-free active ester).
-
Step 3: Add 2.0 equivalents of aniline and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 2 hours. (Causality: Aniline acts as the nucleophile to form the UV-active anilide. A twofold molar excess of the amine ensures complete conversion, preventing kinetic resolution which would artificially skew the observed ee 7).
-
Self-Validation System: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The reaction must be driven to >99% completion. Any unreacted starting material invalidates the ee measurement due to potential kinetic bias during the derivatization step.
1H-NMR Spectroscopy with Chiral Solvating Agents
For applications requiring non-destructive analysis, 1H-NMR spectroscopy utilizing Chiral Solvating Agents (CSAs) is highly effective.
Mechanistic Causality: When (2S)-2-methylhexanoic acid is mixed with a chiral amino alcohol (e.g., BINOL-based derivatives) 8, transient diastereomeric complexes form via non-covalent hydrogen bonding and steric interactions. The anisotropic shielding generated by the aromatic rings of the CSA induces a chemical shift non-equivalence (ΔΔδ) specifically for the α-methyl protons of the acid. This allows for direct integration of the split doublet signals to calculate enantiomeric purity.
Protocol 3: NMR Sample Preparation
-
Step 1: Weigh exactly 0.05 mmol of the 2-methylhexanoic acid sample and 0.10 mmol (2.0 equivalents) of the enantiopure BINOL-amino alcohol CSA into a vial.
-
Step 2: Dissolve the mixture in 0.6 mL of CDCl3 (containing 0.03% TMS as an internal standard) and transfer to a 5 mm NMR tube.
-
Step 3: Acquire the 1H-NMR spectrum at 400 MHz or higher, focusing on the 1.0–1.3 ppm region where the α-methyl doublets resonate.
-
Self-Validation System: Titrate the CSA concentration using a racemic standard. If peak broadening occurs due to slow exchange kinetics on the NMR timescale, gently warm the probe (e.g., to 35°C) or adjust the molar ratio until sharp, baseline-resolved doublets are achieved.
References
-
Chemoenzymatic Cascade Synthesis of Optically Pure Alkanoic Acids by Using Engineered Arylmalonate Decarboxylase Variants. d-nb.info. 1
-
The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. ResearchGate. 2
-
Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers. mediaTUM. 4
-
GC and NMR enantiodiscrimination of 2-methyl substituted aliphatic... Semantic Scholar. 3
-
Highly Efficient Enantioselective Synthesis of Optically Active Carboxylic Acids by Ru(OCOCH3)2[(S)-H8-BINAP]. ACS Publications. 5
-
Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst (RSC Publishing). 6
-
Enantiomeric analysis and separation of three chiral carboxylic acids via derivatization using chiral pure derivative. ResearchGate. 7
-
Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PMC (NIH). 8
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- 3. semanticscholar.org [semanticscholar.org]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
Thermal stability and degradation pathways of (2S)-2-methylhexanoic acid
An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of (2S)-2-methylhexanoic acid
Executive Summary
(2S)-2-methylhexanoic acid is a chiral carboxylic acid of significant interest in pharmaceutical and chemical synthesis. Its stereospecific structure makes it a valuable building block for complex molecules where enantiomeric purity is critical for biological activity and safety.[1][2][3] Understanding the thermal stability and degradation profile of this compound is paramount for defining safe handling, storage, and processing parameters, particularly in applications involving elevated temperatures such as distillation, reaction chemistry, and formulation. This guide provides a comprehensive analysis of the thermal behavior of (2S)-2-methylhexanoic acid, detailing its stability profile, probable degradation pathways, and the analytical methodologies required for its characterization.
Introduction: The Significance of (2S)-2-methylhexanoic Acid
Chirality plays a pivotal role in drug efficacy and safety. The specific three-dimensional arrangement of atoms in a molecule can dictate its interaction with biological targets like enzymes and receptors.[2][3] (2S)-2-methylhexanoic acid, as a chiral building block, offers a distinct advantage in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Its structural motif is found in various biologically active compounds, and its use ensures that the final product possesses the desired therapeutic effect while minimizing potential off-target or toxic effects from an unwanted enantiomer.[1][3]
Given its application in multi-step syntheses that may involve heating, understanding its thermal liability is a critical aspect of process chemistry and drug development. This guide serves to elucidate the thermal properties of this key synthetic intermediate.
Physicochemical Properties
A foundational understanding of the compound's physical properties is essential before delving into its thermal behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O₂ | [4][5] |
| Molecular Weight | 130.18 g/mol | [4][5] |
| Boiling Point | 209-210 °C (at 760 mmHg) | N/A |
| Appearance | Colorless to slightly yellow liquid | N/A |
| Chirality | (S)-enantiomer at the C2 position | [4] |
Thermal Stability Assessment
The thermal stability of an organic molecule is the temperature range in which it remains chemically unchanged. Beyond this range, the molecule will begin to decompose. For (2S)-2-methylhexanoic acid, this is a critical parameter for defining maximum processing temperatures.
Onset of Thermal Decomposition
Thermal decomposition is a time-temperature-dependent process.[7] Prolonged exposure to temperatures even below the boiling point may lead to slow degradation over time. It is a standard practice in pharmaceutical process development to maintain a significant gap (e.g., 50-75 °C) between the maximum operating temperature and the onset of decomposition as determined by techniques like Thermogravimetric Analysis (TGA).
Influence of Stereochemistry on Thermal Stability
Historically, it was often assumed that stereochemistry had a negligible effect on the energetic properties and thermal stability of compounds. However, recent studies have challenged this assumption, demonstrating that different stereoisomers can exhibit notable differences in physical properties, including melting points and decomposition temperatures.[8][9] These differences can arise from variations in crystal packing in the solid state or intermolecular interactions in the liquid phase. While no direct comparative study on the (2S) and (2R) enantiomers of 2-methylhexanoic acid has been published, it is a plausible hypothesis that minor differences in their thermal stability may exist. For high-purity applications, it is recommended that the thermal stability of the specific enantiomer in use be experimentally verified.
Proposed Thermal Degradation Pathways
The thermal decomposition of aliphatic carboxylic acids can proceed through several mechanisms, primarily involving decarboxylation and free-radical pathways.[10][11][12] The presence of the methyl branch at the α-carbon of (2S)-2-methylhexanoic acid influences the stability of potential intermediates, thereby guiding the degradation process.
Primary Degradation Pathway: Decarboxylation
The most direct thermal degradation route for many carboxylic acids is decarboxylation—the loss of carbon dioxide (CO₂). For (2S)-2-methylhexanoic acid, this would initially yield 2-methylpentane.
Reaction: C₄H₉CH(CH₃)COOH → C₅H₁₁CH₃ + CO₂
This process is often the dominant pathway at lower decomposition temperatures. However, uncatalyzed decarboxylation typically requires high temperatures.
Secondary Pathway: Radical Chain Scission
At elevated temperatures, homolytic cleavage of C-C bonds becomes a significant degradation pathway. The bond strength hierarchy in the molecule dictates the most likely points of initial fragmentation. The bond between the carboxylic group and the α-carbon (carboxyl-C) and the bond between the α-carbon and the β-carbon are often the most susceptible to cleavage in short-chain carboxylic acids.[13][14][15]
-
α-β Bond Cleavage: This would result in the formation of a propyl radical and a 2-carboxy-2-propyl radical.
-
Carboxyl-C Bond Cleavage: This pathway leads to the formation of a 2-methylpentyl radical and a carboxyl radical (•COOH), which is unstable and quickly decomposes to CO₂ and a hydrogen radical.
These initial radical species can then participate in a complex series of propagation and termination steps, including hydrogen abstraction and recombination, leading to a mixture of smaller alkanes and alkenes.
The following diagram illustrates the proposed major degradation pathways.
Caption: Proposed primary thermal degradation pathways for (2S)-2-methylhexanoic acid.
Experimental Analysis Protocols
To experimentally determine the thermal stability and degradation products of (2S)-2-methylhexanoic acid, a combination of thermal analysis and chromatography is essential.
Workflow for Thermal Analysis
The following workflow provides a robust system for characterizing the thermal properties of the compound.
Caption: Integrated workflow for thermal stability and degradation product analysis.
Protocol 1: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This combined analysis provides data on mass loss as a function of temperature (TGA) and the associated heat flow (DSC).
Objective: To determine the onset temperature of decomposition and identify endothermic or exothermic events.
Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC).
Methodology:
-
Calibration: Calibrate the TGA instrument for mass and the DSC instrument for temperature and enthalpy using certified reference materials (e.g., Indium, Zinc).[16]
-
Sample Preparation: Accurately weigh 5-10 mg of (2S)-2-methylhexanoic acid into an inert crucible (e.g., alumina).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 40-60 mL/min to prevent oxidative degradation.[16]
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[16]
-
-
Data Analysis:
-
TGA Curve: Determine the onset temperature of mass loss, defined as the temperature at which a significant deviation from the baseline is observed. Quantify the percentage of mass lost in each decomposition step.
-
DSC Curve: Correlate mass loss events with endothermic (melting, vaporization, some decompositions) or exothermic (some decompositions, oxidation) peaks.
-
Protocol 2: Evolved Gas Analysis by TGA-GC/MS
This powerful hyphenated technique identifies the volatile compounds released during thermal decomposition.
Objective: To identify the specific chemical compounds that constitute the degradation pathway.
Instrumentation: TGA coupled via a heated transfer line to a Gas Chromatograph with a Mass Spectrometric detector (GC/MS).
Methodology:
-
TGA Setup: Perform a TGA experiment as described in Protocol 4.2.
-
Evolved Gas Trapping/Transfer: As the sample is heated, the volatile degradation products (evolved gas) are swept from the TGA furnace through a heated transfer line to the GC injector.
-
GC Separation: The mixture of degradation products is separated based on boiling point and polarity on an appropriate GC column (e.g., a mid-polarity column like a DB-5ms).
-
Injector Temperature: 280 °C
-
Oven Program: Start at 50 °C, ramp at 6 °C/min to 280 °C.[17]
-
Carrier Gas: Helium at 1 mL/min.
-
-
MS Detection: As compounds elute from the GC column, they are ionized (typically by electron ionization at 70 eV) and fragmented. The mass spectrometer records the mass-to-charge ratio of these fragments.[17]
-
Data Analysis: The resulting mass spectra are compared against a spectral library (e.g., NIST) to tentatively identify each separated compound. This allows for the confirmation of products like CO₂, smaller hydrocarbons (e.g., pentane, propene), and other volatile species.
Conclusion and Recommendations
(2S)-2-methylhexanoic acid is a thermally stable liquid up to its boiling point, but is susceptible to degradation at elevated temperatures. The primary degradation pathways are proposed to be decarboxylation and free-radical C-C bond scission , leading to the formation of carbon dioxide and a complex mixture of smaller hydrocarbons. The stereocenter at the C2 position may have a subtle influence on thermal stability, a factor that should be considered in high-precision applications.
For professionals in drug development and chemical synthesis, the following recommendations are crucial:
-
Experimental Verification: Always perform TGA/DSC analysis on the specific batch of (2S)-2-methylhexanoic acid being used to determine its precise decomposition onset.
-
Process Temperature Control: Maintain a safe temperature margin between process conditions and the experimentally determined decomposition onset to prevent degradation and ensure product purity.
-
Inert Atmosphere: When heating this compound, especially near or above its boiling point, the use of an inert atmosphere (e.g., nitrogen) is strongly recommended to prevent oxidative side reactions.
-
Degradation Product Monitoring: In processes where thermal stress is unavoidable, use techniques like GC/MS to monitor for the appearance of key degradation products as an indicator of product instability.
By adhering to these principles and utilizing the analytical workflows described herein, researchers and developers can ensure the safe and effective use of (2S)-2-methylhexanoic acid in their critical applications.
References
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Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism. (2020). MDPI. Available at: [Link]
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Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023). PubMed Central. Available at: [Link]
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Pyrolysis of Various Derivatives of Carboxylic Acids. (2025). ResearchGate. Available at: [Link]
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Thermal Decomposition Products of Starch and Its Derivatives. (N/A). Kyoto University Research Information Repository. Available at: [Link]
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Pyrolysis Mechanisms of Aromatic Carboxylic Acids. (N/A). OSTI.GOV. Available at: [Link]
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Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products of common plastics. (1991). Eindhoven University of Technology. Available at: [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023). PubMed. Available at: [Link]
-
Pyrolysis of Carboxylic Acids. (2019). ResearchGate. Available at: [Link]
-
The mechanisms of pyrolysis, oxidation, and burning of organic materials. (N/A). NIST Technical Series Publications. Available at: [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023). ACS Publications. Available at: [Link]
-
(2S)-2-methylhexanoic acid >90%ee. (N/A). PubChem. Available at: [Link]
-
Stereochemistry in Organic Molecules: Concepts, Analytical Methods, and Pharmaceutical Applications. (2025). ResearchGate. Available at: [Link]
-
Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. (N/A). RSC Publishing. Available at: [Link]
-
Impact of stereochemistry in 3D energetic materials science: a case based on peripheral editing of the 2,4,10-trioxaadamantane backbone. (2025). RSC Publishing. Available at: [Link]
-
Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. (N/A). ResearchGate. Available at: [Link]
-
Analysis of aromatic organic salts with gas chromatography-mass spectrometry and implications for their detection at Mars surface with in situ experiments. (2025). EPSC2022. Available at: [Link]
-
Impact of Stereo- and Regiochemistry on Energetic Materials. (N/A). ChemRxiv. Available at: [Link]
-
Reaction mechanisms and hydrogen production in the thermal decomposition of simple carboxylic acids in O₂/H₂O environments. (2025). Kyushu University. Available at: [Link]
-
2-methyl hexanoic acid. (N/A). The Good Scents Company. Available at: [Link]
-
Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. (2023). Semantic Scholar. Available at: [Link]
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Lecture Note -1 Organic Chemistry CHE 502 STEREOCHEMISTRY. (N/A). Uttarakhand Open University. Available at: [Link]
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2-Methylhexanoic Acid. (N/A). PubChem. Available at: [Link]
-
simultaneous thermal analysis (tga-dta, tga-dsc). (N/A). CETCO. Available at: [Link]
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THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. (N/A). DTIC. Available at: [Link]
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TGA curves for C6, C8, and C10 particles. (2013). ResearchGate. Available at: [Link]
-
Application of TGA/c-DTA for Distinguishing between Two Forms of Naproxen in Pharmaceutical Preparations. (N/A). PubMed Central. Available at: [Link]
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TGA-DSC-MS analysis of silicon carbide and of its carbon-silica precursor. (N/A). SciSpace. Available at: [Link]
-
Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. (N/A). TA Instruments. Available at: [Link]
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- 5. (2S)-2-methylhexanoic acid >90%ee | C7H14O2 | CID 6999860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Impact of stereochemistry in 3D energetic materials science: a case based on peripheral editing of the 2,4,10-trioxaadamantane backbone - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02800K [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
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- 14. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Application of TGA/c-DTA for Distinguishing between Two Forms of Naproxen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. customs.go.jp [customs.go.jp]
Application Note: (2S)-2-Methylhexanoic Acid as a Chiral Building Block in Drug Discovery
Introduction & Mechanistic Rationale
In the realm of modern medicinal chemistry, the spatial arrangement of atoms within a molecule dramatically influences its biological and sensory reception[1]. (2S)-2-methylhexanoic acid and its closely related derivatives, such as (+)-(S)-2-hydroxy-2-methylhexanoic acid, serve as indispensable chiral building blocks[2]. The precise stereochemistry at the C2 position is critical for the synthesis of complex pharmaceutical agents where three-dimensional conformation dictates target affinity.
Notable applications of this chiral precursor include:
-
High-Potency Sweeteners: The development of the sweetener candidate NC-00637 required large-scale, stereoselective incorporation of the (S)-2-methylhexanoic acid moiety to achieve the desired receptor binding profile[3].
-
Prostaglandin Analogs: The (+)-(S)-enantiomer of the hydroxylated derivative is crucial for establishing the correct stereochemistry at the C-16 position in prostaglandin analogs like TR-7134[2]. This stereocenter ensures optimal binding to G-protein coupled receptors (GPCRs), avoiding the need for arduous downstream purification of diastereomeric drug mixtures.
While enzymatic resolution (e.g., using Carica papaya lipase)[] and asymmetric hydrogenation of dienoic acids[5] are viable synthetic avenues, the Myers Asymmetric Alkylation utilizing pseudoephedrine remains one of the most robust, scalable, and highly diastereoselective methods for early-stage drug discovery[6].
The Causality of the Myers Alkylation
The selection of (1S,2S)-pseudoephedrine as a chiral auxiliary is driven by specific chemical behaviors. Pseudoephedrine is an inexpensive commodity chemical that forms highly crystalline N-acyl derivatives[6]. This crystallinity acts as a self-validating purification mechanism: any minor diastereomer formed during alkylation can be easily removed via simple recrystallization, routinely upgrading the diastereomeric excess (de) to >99% prior to auxiliary cleavage[6]. Furthermore, the addition of anhydrous Lithium Chloride (LiCl) during enolate formation is mechanistically vital; it disrupts enolate hexamers into highly reactive monomers/dimers, accelerating the alkylation rate and rigidly locking the Z-enolate geometry to ensure strict facial selectivity during the electrophilic attack by the alkyl halide[7].
Experimental Workflow & Visualization
The following diagram illustrates the logical progression of the asymmetric synthesis, highlighting the transformation from an achiral starting material to the stereochemically pure building block.
Caption: Workflow for the asymmetric synthesis of (2S)-2-methylhexanoic acid via Myers alkylation.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. By relying on the crystallinity of the intermediates, researchers can verify stereochemical success before executing the final, irreversible cleavage step[6].
Step 1: Preparation of (1S,2S)-Pseudoephedrine Propionamide
-
Initiation: Dissolve (1S,2S)-pseudoephedrine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add triethylamine (1.2 equiv) and cool the reaction vessel to 0 °C using an ice bath.
-
Acylation: Dropwise add propionyl chloride (1.05 equiv).
-
Causality Note: Slow addition at 0 °C is critical to prevent exothermic side reactions and unwanted N,O-diacylation. The secondary amine is selectively acylated over the hydroxyl group due to higher nucleophilicity.
-
-
Workup: Stir for 1 hour, quench with deionized water, extract with DCM, and wash the organic layer sequentially with 1M NaOH and brine.
-
Purification: Concentrate under reduced pressure and recrystallize the crude solid from a mixture of toluene and hexanes to yield the pure pseudoephedrine propionamide.
Step 2: Asymmetric Alkylation with n-Butyl Iodide
-
Enolate Preparation: In a flame-dried flask, suspend anhydrous LiCl (6.0 equiv) in anhydrous THF. Add diisopropylamine (2.1 equiv) and cool to -78 °C.
-
Lithiation: Add n-Butyllithium (2.0 equiv) dropwise to form Lithium Diisopropylamide (LDA). Stir for 30 minutes.
-
Substrate Addition: Add a solution of the pseudoephedrine propionamide (1.0 equiv) in THF dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 15 minutes, and cool back to -78 °C.
-
Causality Note: The brief warming period ensures complete enolization to the thermodynamically stable Z-enolate. Cooling back to -78 °C minimizes thermal molecular motion, maximizing facial selectivity during the subsequent alkylation[6].
-
-
Alkylation: Add n-butyl iodide (1.5 equiv). Stir the mixture, allowing it to slowly warm from -78 °C to 0 °C until TLC indicates complete consumption of the starting amide.
-
Validation & Purification: Quench with half-saturated aqueous NH₄Cl and extract with ethyl acetate. Recrystallize the crude product. The minor diastereomer remains highly soluble in the mother liquor, yielding the alkylated amide as a crystalline solid with >99% de[6].
Step 3: Cleavage to (2S)-2-Methylhexanoic Acid
-
Hydrolysis: Dissolve the purified alkylated amide in a 1:1 mixture of 14 N H₂SO₄ and dioxane.
-
Reflux: Heat the mixture to reflux (approx. 105 °C) for 12-18 hours.
-
Causality Note: Acidic hydrolysis is strictly preferred over basic hydrolysis for these sterically hindered amides. Harsh basic conditions risk epimerization at the newly formed α-chiral center, which would destroy the optical purity of the building block[6].
-
-
Isolation: Cool to room temperature, dilute with water, and extract the aqueous layer with diethyl ether. The organic layer contains the enantiopure (2S)-2-methylhexanoic acid. The aqueous layer contains the pseudoephedrine sulfate salt, which can be basified with NaOH and extracted to recover the chiral auxiliary for future use[8].
Quantitative Data Summary
The table below summarizes the typical quantitative metrics expected when utilizing the pseudoephedrine-directed asymmetric alkylation route for synthesizing 2-methylalkanoic acids[8],[6].
| Metric | Typical Value / Range | Notes / Causality |
| Amide Formation Yield | 85% - 95% | High efficiency due to the strong nucleophilicity of the secondary amine. |
| Alkylation Yield (Crude) | 80% - 92% | LiCl addition ensures high conversion rates even with less reactive alkyl halides. |
| Diastereomeric Excess (de) | > 99% (Post-recrystallization) | The crystallinity of the major diastereomer allows for near-perfect optical purity[6]. |
| Hydrolysis Yield | 75% - 85% | Acidic conditions prevent epimerization, preserving the chiral integrity of the final acid. |
| Auxiliary Recovery Rate | 80% - 90% | Basification of the aqueous waste stream allows for highly sustainable recycling[8]. |
Biological Context: Prostaglandin Receptor Signaling
Understanding the downstream application of these chiral building blocks is essential. When (2S)-2-methylhexanoic acid derivatives (such as (+)-(S)-2-hydroxy-2-methylhexanoic acid) are incorporated into prostaglandin analogs, their primary pharmacological targets are Prostaglandin G-Protein Coupled Receptors (GPCRs)[2]. The precise C-16 stereocenter dictates the exact spatial fit into the receptor's binding pocket.
Caption: Generalized Gq-coupled Prostaglandin GPCR signaling pathway targeted by stereopure analogs.
References
-
Ager, D. J., et al. "The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid." Organic Process Research & Development, 2003. Available at:[Link]
-
Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997. Available at:[Link]
Sources
- 1. (2S)-2-methylhexanoic acid | 49642-51-5 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. (1S,2S)-(+)-Pseudoephedrinepropionamide | 159213-03-3 | Benchchem [benchchem.com]
Technical Support Center: Chiral HPLC Separation of (2S)- and (2R)-2-Methylhexanoic Acid
Welcome to the Technical Support Center. This guide provides researchers, analytical scientists, and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and step-by-step protocols for resolving the enantiomers of 2-methylhexanoic acid.
Frequently Asked Questions: Mechanistic Insights
Q: Why is 2-methylhexanoic acid so difficult to separate on standard chiral HPLC columns? A: Enantiomeric separation on traditional polysaccharide-based chiral stationary phases (CSPs) relies on a "three-point interaction" model, which typically requires hydrogen bonding, steric hindrance, and π−π interactions[1]. 2-Methylhexanoic acid is a small, aliphatic carboxylic acid. It lacks aromatic rings (no π−π interaction sites) and has minimal steric bulk, making direct chiral recognition highly inefficient[2]. Furthermore, aliphatic carboxylic acids lack a strong UV chromophore, absorbing only weakly below 210 nm, which leads to severe baseline noise from mobile phase solvents[3].
Q: Should I use a direct or indirect separation strategy? A: The choice depends entirely on your available detection hardware and column inventory:
-
Indirect Separation (Derivatization): This is the industry standard for UV-equipped HPLC systems. By covalently attaching a UV-absorbing group (achiral derivatization) or a chiral auxiliary (diastereomer formation), you solve both the detection and the separation challenges simultaneously.
-
Direct Separation: Only recommended if you have access to Mass Spectrometry (MS), Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD), coupled with specialized anion-exchange chiral columns (e.g., cinchona alkaloid-based CSPs)[3].
Decision Workflow
Caption: Decision matrix for selecting a chiral separation strategy for 2-methylhexanoic acid.
Validated Experimental Protocols
Protocol A: Indirect Separation via Achiral Derivatization (Recommended for UV-HPLC)
Causality: Converting the carboxylic acid to a p-nitrobenzylamide introduces a strong UV chromophore ( λmax≈265 nm) and an aromatic ring. The added aromaticity enables π−π stacking with the phenylcarbamate groups of a polysaccharide CSP, drastically improving enantioselective retention[4].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 10 mg of racemic 2-methylhexanoic acid in 1.0 mL of anhydrous dichloromethane (DCM).
-
Activation: Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 equivalents of Hydroxybenzotriazole (HOBt). Stir for 15 minutes at room temperature to form the active ester[3].
-
Coupling: Add 1.5 equivalents of p-nitrobenzylamine and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir the reaction mixture at room temperature for 2 hours.
-
Workup (Self-Validating Step): Quench with 1.0 mL of 1M HCl to remove unreacted amine. Extract the organic layer, wash with saturated NaHCO3 , dry over anhydrous MgSO4 , and evaporate the DCM. Reconstitute the residue in the HPLC mobile phase. Note: Always run a reagent blank to confirm no artifact peaks co-elute with your target amides.
-
HPLC Conditions:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Temperature: 25 °C.
-
Protocol B: Diastereomeric Separation via Chiral Derivatization
Causality: Reacting the racemic acid with an enantiopure chiral auxiliary, such as (S)-(-)-1-(1-naphthyl)ethylamine or (-)-camphorsultam, yields two distinct diastereomers[2]. Because diastereomers possess different physical and chemical properties (unlike enantiomers), they can be resolved on standard, highly efficient achiral columns (e.g., C18 or bare silica)[2].
Step-by-Step Methodology:
-
Acid Chloride Formation: Convert 10 mg of 2-methylhexanoic acid to its acid chloride using oxalyl chloride (1.5 eq) and a catalytic drop of DMF in anhydrous DCM for 1 hour. Evaporate to dryness.
-
Coupling: Dissolve the acid chloride in DCM. Add 1.2 equivalents of (S)-(-)-1-(1-naphthyl)ethylamine and 2.0 equivalents of triethylamine. Stir for 1 hour.
-
Workup: Perform a standard acid/base liquid-liquid extraction as described in Protocol A. Reconstitute in acetonitrile.
-
HPLC Conditions:
-
Column: Standard C18 Reversed-Phase (e.g., Waters XBridge C18), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Water / Acetonitrile (40:60, v/v) isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (naphthyl chromophore).
-
Troubleshooting Guide
Issue 1: No peaks are observed on the UV chromatogram.
-
Cause: The derivatization reaction failed, or the wrong UV wavelength is being monitored. Aliphatic acids do not absorb at standard UV wavelengths (e.g., 254 nm) without derivatization[3].
-
Solution: Verify the derivatization completion using TLC or direct-infusion MS. Ensure your UV detector is set to the λmax of your derivatizing agent (265 nm for p-nitrobenzylamine; 280 nm for naphthylethylamine).
Issue 2: The enantiomer peaks co-elute (Resolution, Rs<1.5 ).
-
Cause: Insufficient chiral recognition on the stationary phase or excessive mobile phase strength.
-
Solution:
-
Decrease the polar modifier (isopropanol) concentration in the mobile phase (e.g., from 10% to 5%) to increase retention time and interaction frequency.
-
Lower the column temperature (e.g., from 25 °C to 15 °C). Chiral separations are highly enthalpy-driven; lower temperatures often enhance the rigidity of the selector-analyte complex, improving selectivity[5].
-
Issue 3: Peak tailing or broad peaks.
-
Cause: Secondary interactions between the amide derivative and residual silanols on the silica support of the column.
-
Solution: Add 0.1% of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase to suppress secondary ionization interactions[3].
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes for the three primary analytical strategies.
| Separation Strategy | Column Type | Detection Method | Sample Prep Required | Typical Resolution ( Rs ) | Relative Cost per Analysis |
| Direct Separation | Anion-Exchange Chiral (e.g., QD-AX) | MS, CAD, or ELSD | None (Dilute & Shoot) | 1.2 – 1.8 | High (Requires MS/CAD) |
| Achiral Derivatization | Polysaccharide Chiral (e.g., AD-H) | UV/Vis | Moderate (Amide coupling) | > 2.0 | Medium |
| Chiral Derivatization | Standard Achiral (e.g., C18) | UV/Vis | Moderate (Diastereomer prep) | > 2.5 | Low (Standard columns) |
References
- Source: Chromatographia, Springer Berlin Heidelberg (via FAO AGRIS)
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De Source: TCI Chemicals URL
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: MDPI URL
- Chiral HPLC Separations Source: Phenomenex URL
- Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
- Validation of a chiral HPLC method for 3-Hydroxy-3-methylhexanoic acid enantiomers Source: Benchchem URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases [agris.fao.org]
Technical Support Center: Troubleshooting Low Yield in (2S)-2-Methylhexanoic Acid Liquid-Liquid Extraction
Welcome to the Technical Support Center for optimizing the liquid-liquid extraction of (2S)-2-methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and enhance recovery yields. By understanding the underlying chemical principles, you can effectively troubleshoot and refine your extraction protocols.
Troubleshooting Guide: Addressing Low Yield
This section provides in-depth solutions to specific problems encountered during the liquid-liquid extraction of (2S)-2-methylhexanoic acid.
Q1: Why is my extraction yield of (2S)-2-methylhexanoic acid consistently low?
Low yields are often multifactorial, stemming from suboptimal pH, poor solvent choice, or incomplete phase separation. A systematic approach is crucial for diagnosis.
Core Principle: The Henderson-Hasselbalch equation governs the ionization state of (2S)-2-methylhexanoic acid. To efficiently extract this carboxylic acid into an organic solvent, it must be in its neutral, protonated form. This is achieved by acidifying the aqueous phase to a pH at least 2 units below the pKa of the acid. The predicted pKa of 2-methylhexanoic acid is approximately 4.82.[1][2]
Troubleshooting Steps & Explanations:
-
Verify Aqueous Phase pH: The most critical factor is the pH of the aqueous solution containing your target molecule.
-
Protocol: Before extraction, use a calibrated pH meter to measure the aqueous phase. Adjust the pH to ≤ 2.8 by adding a strong acid (e.g., 6M HCl) dropwise.[3]
-
Causality: At a pH below its pKa, the equilibrium for 2-methylhexanoic acid shifts significantly towards the un-ionized (protonated) form, which is more soluble in organic solvents.
-
-
Re-evaluate Your Organic Solvent: The choice of solvent dictates the partition coefficient (LogP), which is a measure of how well a compound distributes between two immiscible liquids. The estimated XLogP3-AA for 2-methylhexanoic acid is 2.3, indicating moderate hydrophobicity.[4][5][6]
-
Protocol: If yields are low with a non-polar solvent like hexane, switch to a more polar solvent such as ethyl acetate or diethyl ether. These solvents have a greater affinity for the moderately polar carboxylic acid.
-
Causality: A higher partition coefficient in favor of the organic phase will result in a more efficient transfer of the analyte from the aqueous phase.
-
-
Ensure Sufficient Mixing and Settling Time: Inadequate contact between the two phases will lead to incomplete extraction.
-
Protocol: Gently invert the separatory funnel for 2-3 minutes to maximize the surface area between the two liquids. Avoid vigorous shaking, which can lead to emulsions.[3] Allow sufficient time for the layers to fully separate.
-
Causality: Mass transfer of the analyte across the phase boundary is a time-dependent process.
-
-
Perform Multiple Extractions: A single extraction is rarely exhaustive.
-
Protocol: It is more efficient to perform three extractions with smaller volumes of organic solvent than one extraction with a large volume. For example, instead of one 100 mL extraction, perform three 33 mL extractions.
-
Causality: Each extraction establishes a new equilibrium, progressively transferring more of the analyte into the organic phase.
-
Q2: I've formed a persistent emulsion during the extraction. How can I break it?
Emulsions are a common nuisance in liquid-liquid extractions, especially when dealing with complex biological matrices or samples containing surfactants.[7][8] They are colloidal suspensions of one liquid in another, preventing clean phase separation and trapping your product at the interface.
Troubleshooting Steps & Explanations:
-
"Salting Out": This is often the most effective first step.
-
Protocol: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel and gently swirl.[7] This increases the ionic strength of the aqueous layer.
-
Causality: The increased polarity of the aqueous phase forces the organic droplets to coalesce, breaking the emulsion.[9]
-
-
Centrifugation: If "salting out" fails, mechanical force can be applied.
-
Filtration: A simple physical method can sometimes resolve the issue.
-
Solvent Addition: A small amount of a different solvent can alter the properties of the system.
Frequently Asked Questions (FAQs)
This section addresses broader questions related to the extraction of (2S)-2-methylhexanoic acid.
What are the key physicochemical properties of (2S)-2-methylhexanoic acid to consider for extraction?
Understanding the properties of your target molecule is fundamental to designing an effective extraction protocol.
| Property | Value | Significance for Extraction | Source(s) |
| Molecular Weight | 130.18 g/mol | Affects diffusion rates but is not a primary factor in partitioning. | [4][5][6][11] |
| pKa | ~4.82 (Predicted) | Crucial for determining the optimal pH for extraction. | [1][2] |
| XLogP3-AA | 2.3 | Indicates moderate hydrophobicity, guiding solvent selection. | [4][5][6] |
| Boiling Point | 209-210 °C | Important for post-extraction solvent removal without losing the product. | [1][11][12][13] |
| Solubility | Miscible with alcohol, ether, and water. Soluble in chloroform. | Highlights its amphiphilic nature and the need for pH control. | [1][4][5][12][13] |
What is the optimal pH for extracting (2S)-2-methylhexanoic acid into an organic solvent?
The optimal pH for extracting (2S)-2-methylhexanoic acid into an organic solvent is approximately 2.8 or lower. This is based on the "pH-partition hypothesis," which dictates that for a carboxylic acid to be efficiently extracted from an aqueous phase into an organic phase, the pH of the aqueous phase should be at least 2 pH units below the pKa of the acid.[14] Given the predicted pKa of 2-methylhexanoic acid is around 4.82, a pH of ≤ 2.8 ensures that over 99% of the acid is in its protonated, more organic-soluble form.[1][2]
How do I perform a back-extraction to recover my product into a clean aqueous phase?
Back-extraction is a powerful purification step to separate your carboxylic acid from neutral or basic impurities.[15][16]
Protocol for Back-Extraction:
-
Initial Extraction: Perform the initial extraction of (2S)-2-methylhexanoic acid from the acidified aqueous phase into an organic solvent (e.g., ethyl acetate) as previously described.
-
Basification: To the organic extract in a clean separatory funnel, add a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.
-
Extraction: Gently mix the two phases. The (2S)-2-methylhexanoic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase.
-
Separation: Allow the layers to separate and collect the aqueous layer containing the sodium (2S)-2-methylhexanoate.
-
Re-acidification: Cool the aqueous extract in an ice bath and slowly add a strong acid (e.g., 6M HCl) until the solution is acidic (pH ≤ 2.8).[3] The protonated (2S)-2-methylhexanoic acid will precipitate out if its concentration is above its solubility limit, or it can be re-extracted into a fresh portion of organic solvent.
How can I quantify the yield of my extraction?
Accurate quantification is essential to determine the efficiency of your extraction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of carboxylic acids, derivatization is often required to convert the analyte into a more volatile form suitable for GC analysis.[17][18][19]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying organic acids.[20] For chiral compounds like (2S)-2-methylhexanoic acid, a chiral stationary phase may be necessary to separate the enantiomers if the starting material was racemic.[21][22]
Visualizing the Extraction Workflow
The following diagram illustrates the key decision points and steps in a typical liquid-liquid extraction protocol for (2S)-2-methylhexanoic acid.
Caption: Workflow for the liquid-liquid extraction of (2S)-2-methylhexanoic acid.
References
- 2-Methylhexanoic Acid CAS# 4536-23-6. (n.d.). The Good Scents Company.
-
2-Methylhexanoic Acid | C7H14O2 | CID 20653. (n.d.). PubChem. Retrieved from [Link]
- 2-Methylhexanoic acid. (2024, April 9). ChemBK.
- (S)-2-methyl hexanoic acid, 49642-51-5. (n.d.). The Good Scents Company.
- SPECIFICATION - 2-Methyl Hexanoic Acid. (n.d.). Chemical Bull.
-
Back‐Extraction of Carboxylic Acids by Two‐Phase Electrophoresis. (2007, February 15). Taylor & Francis Online. Retrieved from [Link]
- Application Notes and Protocols for the Quantification of (2S)-2-methyl-5-oxohexanoic acid. (n.d.). Benchchem.
- physical and chemical properties of (2S,3S)-2-amino-3-methylhexanoic acid. (n.d.). Benchchem.
-
(2S)-2-methylhexanoic acid >90%ee | C7H14O2 | CID 6999860. (n.d.). PubChem. Retrieved from [Link]
-
In situ recovery of bio-based carboxylic acids. (2018, March 15). OSTI.GOV. Retrieved from [Link]
-
Reactive Extraction as an Intensifying Method of Separation. (n.d.). AIP Publishing. Retrieved from [Link]
-
Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. (2018, August 3). ScienceDirect. Retrieved from [Link]
-
Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. (2017, May 19). MDPI. Retrieved from [Link]
- Technical Support Center: Optimizing Carboxylic Acid Purification. (n.d.). Benchchem.
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2026, March 26). LCGC International. Retrieved from [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014, November 7). ResearchGate. Retrieved from [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. Retrieved from [Link]
- Application Note: GC-MS Analysis of 2-Hydroxy-2-methylhexanoic Acid. (n.d.). Benchchem.
-
Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation. (n.d.). PMC. Retrieved from [Link]
-
Tackling emulsions just got easier. (2023, January 17). Biotage. Retrieved from [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. Retrieved from [Link]
-
Extraction of Carboxylic Acids by Amine-Based Extractants: Apparent Extractant Basicity According to the pH of Half-Neutralization. (2003, March 8). ACS Publications. Retrieved from [Link]
-
How to Use Carboxylic Acid in Bioreactor Optimization?. (2025, July 31). Patsnap Eureka. Retrieved from [Link]
-
ANALYTICAL METHOD SUMMARIES. (2021, May 24). EPA. Retrieved from [Link]
-
Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). ACS Publications. Retrieved from [Link]
-
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (2017, October 23). Semantic Scholar. Retrieved from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). IntechOpen. Retrieved from [Link]
-
analytical methods. (n.d.). ATSDR. Retrieved from [Link]
-
Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method. (n.d.). PMC. Retrieved from [Link]
-
(PDF) Liquid–Liquid Extraction of Formic Acid with 2-Methyltetrahydrofuran: Experiments, Process Modeling, and Economics. (2021, April 7). ResearchGate. Retrieved from [Link]
- Technical Support Center: Scaling Up Production of (S)-2-Hydroxy-3-methylbutanoic Acid. (n.d.). Benchchem.
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2026, March 26). LCGC International. Retrieved from [Link]
-
Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. (2018, March 29). ResearchGate. Retrieved from [Link]
-
Liquid Extraction of Zinc(II) From Acid Media with N-N-Heptylaniline as an Extractant: Analysis of Pharmaceutical and Commercial Sample. (2018, October 29). ResearchGate. Retrieved from [Link]
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Advanced Technical Support Center: Resolving Baseline Drift in (2S)-2-Methylhexanoic Acid Analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing (2S)-2-methylhexanoic acid —a chiral, branched short-chain fatty acid (SCFA). Because this analyte lacks a strong UV chromophore and exhibits high volatility, it typically requires pre-column derivatization and gradient elution in LC-MS/MS, or temperature-programmed GC-MS. These exact conditions are the primary catalysts for severe baseline drift.
This guide moves beyond basic troubleshooting; it explains the underlying thermodynamic and optical causalities of baseline instability and provides self-validating protocols to ensure absolute data integrity.
Part 1: Diagnostic Logic for Baseline Drift
Before adjusting method parameters, you must isolate whether the drift is an artifact of the chromatographic system (mobile phase, temperature, column bleed) or the sample matrix (derivatization carryover, late-eluting lipids).
Logical decision tree for diagnosing baseline drift in chromatographic systems.
Part 2: Liquid Chromatography (LC-UV / LC-MS/MS) Troubleshooting
(2S)-2-methylhexanoic acid is highly hydrophobic compared to shorter SCFAs like acetate. When derivatized with reagents like AABD-SH to improve electrospray ionization (ESI), its retention time is pushed deep into the highly organic portion of the reversed-phase gradient[1].
Q: Why does my baseline drift upward significantly during the organic gradient when analyzing derivatized 2-methylhexanoic acid? A: This is caused by an optical or ionization mismatch between your aqueous and organic mobile phases. Many common additives, such as trifluoroacetic acid (TFA), absorb UV light strongly at low wavelengths (e.g., 214 nm)[2]. Because TFA has a different molar absorptivity in water than it does in acetonitrile, the background absorbance changes dynamically as the gradient shifts. In LC-MS/MS, this same gradient shift can cause a continuous rise in the Total Ion Chromatogram (TIC) due to the concentration of organic impurities or leaching of stationary phase materials[3].
Q: How do I eliminate late-eluting "humps" that cause pseudo-baseline drift in subsequent runs? A: This is a matrix issue, not a system issue. Derivatization of SCFAs with AABD-SH or 3-NPH requires an excess of reagent to drive the reaction to completion[1][4]. If this excess is not chemically quenched, it precipitates or heavily retains on the C18 column, slowly bleeding off in subsequent runs. You must implement a chemical quenching step prior to injection.
Part 3: Gas Chromatography (GC-FID / GC-MS) Troubleshooting
Q: My GC-MS baseline rises exponentially as the oven temperature exceeds 180°C during chiral separation. How do I fix this? A: To separate the (2S) enantiomer from the (2R) enantiomer, chiral stationary phases (like cyclodextrin-based columns) are often used. These columns have lower thermal stability than standard 5% phenyl columns. The exponential baseline rise is column bleed —the thermal degradation of the siloxane backbone or chiral selector, catalyzed by trace oxygen or moisture in the carrier gas. Diagnostic Check: Monitor m/z 207, 281, and 355 in your MS. If these ions spike alongside the baseline, the stationary phase is degrading. Ensure your carrier gas oxygen traps are fresh and never exceed the column's maximum isothermal temperature.
Q: I am using MTBSTFA derivatization for GC-MS. Why is my baseline noisy from the very beginning of the run? A: MTBSTFA is highly sensitive to moisture[5]. If your sample extract is not completely anhydrous, the reagent hydrolyzes into tert-butyldimethylsilanol, which coats the injection port liner and the front of the column, causing a high, noisy baseline (often dominated by m/z 73 and 147).
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, do not rely on trial and error. Use these self-validating protocols to definitively resolve baseline drift.
Protocol 1: Eluent Balancing for Gradient LC-UV/MS
Causality: Balancing the concentration of the modifier compensates for the change in refractive index and UV absorbance across the gradient[3].
-
Prepare Mobile Phase A: 100% HPLC-grade Water with 0.100% TFA (v/v).
-
Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile with 0.085% TFA (v/v). (Note: Acetonitrile requires ~15% less TFA to match the absorbance of the aqueous phase).
-
Purge and Equilibrate: Flush the system for 10 column volumes.
-
Self-Validation Step: Run a zero-injection blank using your exact gradient method.
-
Validation Criteria: If the baseline drift from 0% B to 100% B is < 2 mAU, the eluents are balanced. If the baseline trends upward, reduce the TFA in Mobile Phase B by 0.005% increments.
-
Protocol 2: Chemical Quenching of SCFA Derivatization
Causality: Neutralizing unreacted derivatization reagent prevents it from accumulating on the column and causing carryover drift[4].
-
Derivatization: React 50 µL of the extracted (2S)-2-methylhexanoic acid sample with 10 µL of AABD-SH or 3-NPH reagent. Incubate as required.
-
Quenching: Add 10 µL of a quenching solution (e.g., 100 mM succinic acid and 2-mercaptoethanol) to the mixture.
-
Incubation: Vortex and let sit for 5 minutes at room temperature to neutralize all unreacted reagent.
-
Self-Validation Step: Inject the quenched blank into the LC-MS/MS.
-
Validation Criteria: Monitor the MRM transition for the unreacted reagent. If the peak area in the blank is < 1% of your Lower Limit of Quantification (LLOQ) standard, the quenching protocol is validated and matrix-induced drift is eliminated.
-
Experimental workflow for pre-column derivatization and analysis of short-chain fatty acids.
Part 5: Quantitative Diagnostics & Benchmarks
Use the following table to benchmark your system's performance against industry standards for SCFA analysis.
| Diagnostic Parameter | Acceptable Limit | Primary Causality | Corrective Action |
| UV Baseline Drift (214 nm) | < 5 mAU / 10 min | Modifier absorbance mismatch during gradient | Execute Protocol 1 (Balance TFA in Mobile Phase B) |
| MS TIC Drift (Negative ESI) | < 15% deviation from start | Accumulation of unreacted derivatization reagent | Execute Protocol 2 (Chemical Quenching) |
| GC-FID Baseline Rise | < 10 pA at T > 180°C | Stationary phase thermal bleed | Condition column; replace carrier gas oxygen traps |
| GC-MS Bleed Ions (m/z 207) | < 5% of analyte base peak | Siloxane degradation from moisture/oxygen | Trim front end of column; verify anhydrous sample |
| Electrochemical (ECD) Drift | < 1 nA / hour | Thermal lag in mobile phase capacitance | Stabilize room temp; allow 2-hour ECD equilibration[6] |
References
- Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It.
- Amuza Inc. "Understanding and Preventing Baseline Drift in HPLC-ECD.
- Sigma-Aldrich. "Troubleshooting Reversed Phase Chromatography.
- Gu, H. et al. (PMC). "Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry.
- MDPI / Song, W.-S. et al. "A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids.
- Song, W.-S. et al. (PMC). "A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry.
Sources
- 1. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 3. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Baseline Drift in HPLC-ECD | Amuza Inc [amuzainc.com]
Technical Support Center: Overcoming Steric Hindrance in (2S)-2-Methylhexanoic Acid Amide Coupling
Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing roadblocks when coupling alpha-branched aliphatic acids like (2S)-2-methylhexanoic acid.
This guide is engineered to move beyond generic protocols. Here, we dissect the mechanistic causality behind coupling failures, provide self-validating experimental workflows, and troubleshoot the specific stereochemical and kinetic challenges associated with alpha-methyl steric hindrance.
Mechanistic Causality: The Steric and Stereochemical Dilemma
When activating (2S)-2-methylhexanoic acid, standard reagents (e.g., HATU, EDC/HOBt) often yield poor results. Understanding why is the first step to optimization:
-
Steric Shielding & Kinetics: The alpha-methyl group creates significant steric bulk directly adjacent to the electrophilic carbonyl carbon. When activated by bulky additives (like HOBt or HOAt), the resulting active ester forms a steric shield that prevents the incoming amine from achieving the optimal Bürgi-Dunitz trajectory for nucleophilic attack[1].
-
Guanylation Side Reactions: Because the desired amidation is kinetically slow, the unreacted amine can attack the uronium coupling reagent (e.g., HATU) directly. This forms a dead-end tetramethylguanidinium byproduct, consuming your amine and halting the reaction[2].
-
Epimerization Risk: To force sluggish reactions to completion, researchers often increase temperature or base equivalents (e.g., DIPEA). However, the alpha-proton of the activated ester is highly acidic. Prolonged exposure to excess base promotes enolization or ketene formation, destroying the critical (2S) configuration and resulting in a racemic mixture[1].
Diagnostic Workflow for Hindered Couplings
Use the following logic tree to systematically diagnose and resolve your specific coupling failure.
Figure 1: Diagnostic logic for troubleshooting hindered alpha-methyl carboxylic acid couplings.
Quantitative Reagent Comparison
Selecting the right reagent requires balancing reactivity with stereocontrol. The table below summarizes the performance of common coupling systems on sterically hindered substrates.
| Coupling System | Activation Intermediate | Relative Reaction Rate | Epimerization Risk | Primary Failure Mode |
| HATU / DIPEA | OAt Ester | Slow (Steric clash) | High | Amine guanylation; Epimerization |
| COMU / DIPEA | Oxyma Ester | Moderate | Moderate | Hydrolysis of active ester |
| DIC / OxymaPure | Oxyma Ester | Fast | Low | Esterification of unprotected alcohols |
| TCFH / NMI | Acyl Imidazolium | Very Fast | Moderate | Over-activation if base is excessive |
Note: Data synthesized from comparative studies on hindered substrates and Oxyma-based additives[3],[4].
Self-Validating Experimental Protocols
Protocol A: The Stereopreserving Method (DIC / OxymaPure)
Best for: Amines with moderate nucleophilicity where preserving the (2S) center is the absolute priority. OxymaPure generates an active ester that is significantly less bulky than HOBt/HOAt, allowing faster amine attack while acting as an excellent racemization suppressor[3].
-
Step 1 (Pre-activation): In an anhydrous vial, dissolve (2S)-2-methylhexanoic acid (1.2 eq) and OxymaPure (1.2 eq) in anhydrous DMF (0.1 M). Add DIC (1.2 eq).
-
Step 2 (Validation Check 1): Stir at room temperature for 3–5 minutes. Self-Validation: The solution must transition from clear to a distinct yellowish-green or blue tint (depending on concentration). This color change confirms the successful formation of the Oxyma active ester[3].
-
Step 3 (Coupling): Add the amine (1.0 eq). Do not add exogenous base (like DIPEA) unless the amine is a hydrochloride salt. If a base is strictly required, use 2,4,6-collidine (1.0 eq) to minimize alpha-proton abstraction.
-
Step 4 (Validation Check 2): Monitor by LC-MS after 2 hours. You should observe the depletion of the Oxyma-ester mass and the appearance of the product. If unreacted ester remains, do not extend the reaction past 4 hours; instead, perform a second coupling cycle with fresh reagents to prevent late-stage epimerization[5].
Protocol B: The High-Reactivity Method (TCFH / NMI)
Best for: Highly sterically hindered or electron-deficient amines where DIC/Oxyma fails. TCFH coupled with N-methylimidazole (NMI) generates a highly reactive, transient acyl imidazolium species that easily overcomes steric barriers[4].
-
Step 1: Dissolve (2S)-2-methylhexanoic acid (1.5 eq) and the hindered amine (1.0 eq) in anhydrous CH₂Cl₂ or MeCN (0.2 M).
-
Step 2: Add NMI (3.0 eq). Mechanistic Note: NMI acts as both the base to neutralize the acid and the nucleophilic catalyst to form the reactive intermediate.
-
Step 3: Cool the mixture to 0 °C. Add TCFH (1.5 eq) in one portion.
-
Step 4 (Validation Check): Stir for 1 hour, allowing it to warm to room temperature. Quench a 5 µL aliquot in methanol. If LC-MS shows the methyl ester of the acid, the activation was successful but the amine is too hindered to attack. If the desired amide is present, proceed to standard aqueous workup.
Troubleshooting FAQs
Q1: I am using HATU and DIPEA, but my yield is less than 20%, and I see a massive byproduct peak on LC-MS. What is happening? A1: You are likely observing the guanylation of your amine. When the carboxylic acid is sterically hindered (like your alpha-methyl acid), the formation of the active ester is slow. The amine, having nothing else to react with, attacks the electrophilic carbon of HATU itself, forming a stable tetramethylguanidinium byproduct[2]. Solution: Switch to a non-uronium coupling reagent like DIC/Oxyma, or use TCFH/NMI which avoids this specific side reaction.
Q2: My amide coupling worked, but chiral chromatography shows a 60:40 mixture of diastereomers. How did I lose the (2S) stereocenter? A2: Epimerization occurs when the activated ester is exposed to excess base for too long. The alpha-proton next to the methyl group is acidic. DIPEA or TEA can abstract this proton, forming an enolate or ketene intermediate that reprotonates randomly, destroying the (2S) configuration[1]. Solution: Eliminate DIPEA. If your amine is a free base, no additional base is needed with DIC/Oxyma. If your amine is a salt, neutralize it with a weaker, sterically hindered base like 2,4,6-collidine, which is basic enough to free the amine but too weak to efficiently abstract the alpha-proton.
Q3: Can I use acid chlorides to overcome the steric hindrance? A3: While generating an acid chloride creates a highly reactive electrophile capable of overcoming steric hindrance[1], it is notoriously harsh and frequently leads to severe epimerization of alpha-chiral centers. A safer alternative is generating an acyl fluoride in situ using TFFH, which provides similar reactivity to acid chlorides but is significantly more stable against enolization and racemization.
Q4: I am observing an ester side-product instead of my desired amide when using Oxyma. Why? A4: If your substrate or amine contains unprotected hydroxyl groups, the Oxyma active ester is reactive enough to undergo esterification[5]. Because the desired amidation is slowed by the alpha-methyl steric hindrance, the competing esterification pathway becomes prominent. Solution: Ensure all hydroxyls are protected. If protection is impossible, lower the reaction temperature to 0 °C to favor the kinetics of amidation over esterification, and strictly limit the equivalents of DIC/Oxyma to 1.1.
References
-
ChemRxiv. "Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents." URL: [Link]
-
ACS Publications. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry. URL: [Link]
Sources
A Senior Application Scientist's Guide to (2S)-2-methylhexanoic acid vs. 2-methylpentanoic acid in Organic Synthesis
In the landscape of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a synthetic campaign. Among the vast array of carboxylic acids available to chemists, branched-chain acids serve as indispensable building blocks. This guide provides an in-depth comparison of two such molecules: (2S)-2-methylhexanoic acid, a chiral building block, and 2-methylpentanoic acid, a versatile racemic intermediate.
This analysis is tailored for researchers, scientists, and drug development professionals, moving beyond a simple cataloging of properties to explore the causality behind experimental choices. We will delve into their synthesis, highlight their distinct applications with supporting data, and provide a logical framework for selecting the appropriate reagent for your specific synthetic challenge.
Structural and Physicochemical Distinctions
The fundamental difference between these two acids lies in their stereochemistry and chain length. (2S)-2-methylhexanoic acid possesses a defined stereocenter at the C-2 position and a six-carbon backbone (heptanoic acid derivative). In contrast, 2-methylpentanoic acid is a shorter, six-carbon (hexanoic acid derivative) racemic mixture. This seemingly small structural variance has profound implications for their application.
Diagram 1: Structural Comparison
Caption: Chemical structures of (2S)-2-methylhexanoic acid and 2-methylpentanoic acid.
Table 1: Physicochemical Properties
| Property | (2S)-2-methylhexanoic acid | 2-methylpentanoic acid |
| Molecular Formula | C₇H₁₄O₂[1] | C₆H₁₂O₂[2] |
| Molecular Weight | 130.18 g/mol [1] | 116.16 g/mol [2] |
| CAS Number | 49642-51-5[1] | 97-61-0[2] |
| Appearance | Liquid | Clear, colorless to slightly yellow liquid[2][3] |
| Boiling Point | Not specified | 196-197 °C[2] |
| Key Feature | Enantiomerically pure (chiral) | Racemic mixture |
Synthesis Strategies: Purity vs. Practicality
The synthetic routes to these acids reflect their intended uses. The synthesis of (2S)-2-methylhexanoic acid is focused on achieving high enantiomeric purity, while methods for 2-methylpentanoic acid prioritize cost-effectiveness and scalability for a racemic product.
(2S)-2-methylhexanoic acid: The Pursuit of Chirality
High enantiomeric excess is paramount for applications in pharmaceuticals and other bioactive molecules, as different enantiomers can have vastly different biological activities.[4] For instance, the synthesis of the high-potency sweetener NC-00637 required large quantities of (S)-2-methylhexanoic acid.[5][6][7]
Key asymmetric strategies include:
-
Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule to a prochiral substrate to direct a stereoselective transformation. Evans oxazolidinone auxiliaries are a well-established choice for the diastereoselective alkylation of propionates to install the C-2 methyl group with high stereocontrol.[8]
-
Asymmetric Hydrogenation: The enantioselective hydrogenation of α,β-unsaturated carboxylic acids using chiral metal catalysts (e.g., Ru-BINAP complexes) is a powerful and scalable method.[5] For example, hydrogenation of (E)-2-methyl-2-hexenoic acid can yield the desired (S)-enantiomer in high enantiomeric excess (ee).[5]
-
Resolution: Classical resolution involves separating enantiomers by forming diastereomeric salts with a chiral resolving agent, such as quinine.[6] Alternatively, enzymatic resolution can be employed, where an enzyme selectively reacts with one enantiomer in a racemic mixture.[5]
Diagram 2: Asymmetric Synthesis Workflow
Caption: Workflow for asymmetric hydrogenation to produce (S)-2-methylhexanoic acid.
2-methylpentanoic acid: A Workhorse Intermediate
As a general building block where stereochemistry at C-2 is not required, 2-methylpentanoic acid is produced through more direct, achiral routes.
Common industrial syntheses include:
-
Oxidation of 2-Methyl-1-Pentanol: A straightforward method involving the oxidation of the corresponding primary alcohol using reagents like potassium permanganate (KMnO₄) in acidic conditions.[2]
-
Malonic Ester Synthesis: A classic and highly versatile method for preparing carboxylic acids. Diethyl malonate is sequentially alkylated with propyl bromide and then methyl iodide, followed by hydrolysis and decarboxylation to yield 2-methylpentanoic acid.[9]
A Tale of Two Applications
The utility of each acid in organic synthesis is a direct consequence of its structure. One is a precision tool for stereospecific constructions; the other is a versatile component for general molecular assembly.
(2S)-2-methylhexanoic acid: The Chiral Architect
The primary application of (2S)-2-methylhexanoic acid is as a chiral building block in the synthesis of complex, stereochemically defined molecules. Its value lies in introducing a specific stereocenter that is retained throughout the synthetic sequence.
Case Study: Synthesis of Sweetener NC-00637 A compelling example is its use in the synthesis of the high-potency sweetener NC-00637.[5][7] In the total synthesis, (S)-2-methylhexanoic acid was activated (e.g., as an acid chloride) and coupled with a protected L-glutamic acid derivative.[5] The pre-defined stereocenter of the acid was essential for the final molecule's biological activity. The project required a scalable route, ultimately favoring asymmetric hydrogenation to produce the chiral acid in large quantities.[5][6]
The introduction of a methyl group at the α-carbon can also impart beneficial properties to peptides, such as increased resistance to enzymatic degradation, making it a valuable building block for peptidomimetics in drug discovery.[10]
2-methylpentanoic acid: The Versatile Precursor
2-methylpentanoic acid serves as a robust precursor in various industries where a branched C6 aliphatic chain is desired, but its specific stereochemistry is irrelevant.[2]
-
Pharmaceuticals: It is used as a side-chain precursor for antibiotics, such as certain cephalosporin derivatives, to improve properties like bioavailability.[2]
-
Flavors and Fragrances: This acid and its esters are widely used in the flavor and fragrance industry.[3][11] It possesses a strong, pungent, acidic odor and is found in foods like cheese.[3][12] Its esters, such as 2-methylpentanoic acid isophoryl ester, contribute floral, fruity, and spicy notes to perfume compositions.[13][14]
-
Industrial Lubricants: It can be esterified with polyols like neopentyl glycol to produce synthetic lubricants with high-temperature stability.[2]
Table 2: Comparative Summary of Applications
| Feature | (2S)-2-methylhexanoic acid | 2-methylpentanoic acid |
| Primary Role | Chiral Building Block | General Synthetic Intermediate |
| Key Advantage | Introduces a defined stereocenter | Provides a branched C6 moiety cost-effectively |
| Core Application | Asymmetric synthesis of pharmaceuticals, bioactive molecules[5][10] | Synthesis of fragrances, flavors, antibiotic side-chains, lubricants[2][3][13] |
| Example | Synthesis of sweetener NC-00637[5][6] | Precursor for 2-methylpentanoic acid esters in perfumes[13][14] |
Decision Framework: Which Acid to Choose?
The choice between these two reagents is rarely ambiguous and should be guided by the specific demands of the target molecule.
Diagram 3: Reagent Selection Logic
Caption: Decision workflow for selecting between the two acids.
Experimental Protocols
To provide a practical context, the following section outlines representative, high-level synthetic procedures.
Protocol 1: Asymmetric Synthesis of (S)-2-methylhexanoic acid via Hydrogenation
Based on the strategy described for the synthesis of NC-00637.[5][6]
Objective: To synthesize (S)-2-methylhexanoic acid with high enantiomeric purity.
-
Catalyst Preparation: In a suitable pressure vessel under an inert atmosphere (Argon or Nitrogen), a chiral ruthenium catalyst, such as Ru(OAc)₂[(S)-BINAP], is prepared or charged.
-
Reaction Setup: The substrate, (E)-2-methyl-2-hexenoic acid, is dissolved in an appropriate solvent (e.g., methanol) and added to the vessel.
-
Hydrogenation: The vessel is sealed, purged, and pressurized with hydrogen gas (H₂). The reaction is stirred at a controlled temperature and pressure until substrate consumption is complete (monitored by GC or HPLC). Low hydrogen pressures (<30 psi) have been found to be essential for achieving high enantioselectivities in similar systems.[5]
-
Workup: Upon completion, the vessel is depressurized. The solvent is removed under reduced pressure. The crude product is then purified, typically by filtration to remove the catalyst followed by distillation or crystallization, to yield (S)-2-methylhexanoic acid.
-
Chiral Analysis: The enantiomeric excess (ee) of the final product is determined using chiral HPLC or GC.
Protocol 2: Synthesis of 2-methylpentanoic acid via Malonic Ester Synthesis
A classic method for carboxylic acid synthesis.[9][15]
Objective: To synthesize racemic 2-methylpentanoic acid in a scalable manner.
-
Enolate Formation (Step 1): In a round-bottom flask equipped with a reflux condenser, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. Diethyl malonate is added dropwise to form the sodiomalonic ester enolate.
-
First Alkylation: Propyl bromide (1-bromopropane) is added to the solution, and the mixture is refluxed. This reaction introduces the propyl group.
-
Enolate Formation (Step 2): After cooling, another equivalent of sodium ethoxide is added to form the enolate of the now mono-alkylated malonic ester.
-
Second Alkylation: Methyl iodide is added, and the mixture is refluxed to introduce the methyl group, forming diethyl methylpropylmalonate.
-
Hydrolysis and Decarboxylation: An aqueous solution of a strong base (e.g., NaOH) is added, and the mixture is refluxed to hydrolyze the ester groups to form the dicarboxylate salt. The solution is then acidified with a strong acid (e.g., HCl) and heated. This protonates the carboxyl groups and induces decarboxylation, yielding crude 2-methylpentanoic acid.
-
Purification: The final product is isolated by extraction with an organic solvent, followed by drying and purification via distillation.
Conclusion
(2S)-2-methylhexanoic acid and 2-methylpentanoic acid are not interchangeable reagents; they are tools designed for fundamentally different synthetic philosophies.
-
(2S)-2-methylhexanoic acid is a specialty chemical, a precision instrument for constructing molecules where absolute stereocontrol is non-negotiable. Its value is in its chirality, making it indispensable in modern pharmaceutical and bioactive material development, despite the higher costs associated with its asymmetric synthesis.
-
2-methylpentanoic acid is a commodity chemical, a versatile and economical building block for applications where a branched aliphatic structure is required, but stereochemistry is irrelevant. Its utility in the fragrance, flavor, and industrial sectors is a testament to its reliability and scalability.
For the discerning scientist, understanding the distinct causality behind the synthesis and application of these acids is key to designing elegant, efficient, and successful synthetic routes.
References
-
The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. Organic Process Research & Development. [Link]
-
Synthesis of members of the 2‐methylhexanoic acid series. ResearchGate. [Link]
-
The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. ACS Publications. [Link]
-
The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. Organic Process Research & Development. [Link]
-
2-Methylvaleric acid. Foreverest Resources Ltd. [Link]
- US4613457A - 2-methyl pentanoic acid esters and perfume compositions containing them.
-
2-methyl valeric acid. The Good Scents Company. [Link]
-
Show how you would synthesize 2-methylpentanoic acid using either a malonic ester synthesis or an. Brainly.com. [Link]
-
Malonic ester synthesis (of carboxylic acids). Online Chemistry notes. [Link]
-
Asymmetric synthesis and teratogenic activity of (R)- and (S)-2-ethylhexanoic acid, a metabolite of the plasticizer di-(2-ethylhexyl)phthalate. PubMed. [Link]
- EP0098791B1 - 2-methylpentanoic-acid esters with branched or carbocyclic alcohols, their preparation and use as perfuming agents.
-
(2S)-2-methylhexanoic acid >90%ee. PubChem. [Link]
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- 1. (2S)-2-methylhexanoic acid >90%ee | C7H14O2 | CID 6999860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. foreverest.net [foreverest.net]
- 4. Asymmetric synthesis and teratogenic activity of (R)- and (S)-2-ethylhexanoic acid, a metabolite of the plasticizer di-(2-ethylhexyl)phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-methyl valeric acid [thegoodscentscompany.com]
- 12. selleckchem.com [selleckchem.com]
- 13. US4613457A - 2-methyl pentanoic acid esters and perfume compositions containing them - Google Patents [patents.google.com]
- 14. EP0098791B1 - 2-methylpentanoic-acid esters with branched or carbocyclic alcohols, their preparation and use as perfuming agents - Google Patents [patents.google.com]
- 15. brainly.com [brainly.com]
Reference Standards for Validating (2S)-2-Methylhexanoic Acid Enantiomeric Purity: A Comparative Guide
Introduction
(2S)-2-methylhexanoic acid is a critical chiral building block in the pharmaceutical and fine chemical industries. It serves as a key precursor in the synthesis of high-potency sweeteners like NC-00637[1] and is a structural constituent of complex cytotoxic marine natural products such as palau'imide[2]. Because the biological activity of these molecules is highly stereospecific, validating the enantiomeric excess (ee) of the (2S) starting material is a mandatory quality control step. This guide objectively compares the performance of direct and indirect analytical methodologies, detailing the reference standards required to establish a self-validating analytical system.
Comparative Analysis of Enantiomeric Purity Validation Strategies
Validating enantiomeric purity requires establishing a baseline where the (2S) and (2R) forms can be distinguished without analytical bias. Researchers typically choose between two primary strategies, each relying on a different class of reference standards:
-
Direct Chiral Chromatography (GC/HPLC): This method utilizes Certified Reference Materials (CRMs) of pure (2S)- and (2R)-2-methylhexanoic acid, alongside the racemic mixture (±)-2-methylhexanoic acid. The racemic standard is strictly required to prove system suitability (baseline resolution) on chiral stationary phases, such as modified β-cyclodextrin columns[3].
-
Indirect Diastereomeric Derivatization: This approach uses homochiral Chiral Derivatizing Agents (CDAs) as reference standards. By covalently bonding the CDA to the target acid, the enantiomers are converted into diastereomers. These can then be resolved using conventional achiral GC or distinguished via distinct chemical shifts in NMR spectroscopy[4].
Table 1: Comparative Performance of Enantiomeric Purity Validation Methods
| Validation Method | Required Reference Standards | Mechanism of Enantiodiscrimination | Limit of Detection (LOD) for Minor Enantiomer | Primary Advantage |
| Direct Chiral GC | Pure (2S), (2R), and (±) CRMs | Transient inclusion complexes (non-covalent) | ~0.1 - 0.5% | High throughput; no complex sample prep required. |
| Indirect NMR | Homochiral CDAs (e.g., chiral amines) | Covalent diastereomer formation | ~1.0 - 2.0% | Unambiguous absolute configuration assignment. |
| Optical Polarimetry | Optical rotation standard | Rotation of plane-polarized light | >5.0% (Bulk purity only) | Non-destructive; rapid historical benchmark[3]. |
Mechanistic Workflows & Self-Validating Protocols
As an Application Scientist, it is critical to understand that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems.
Protocol A: Direct Chiral Gas Chromatography (GC) Validation
Causality & Mechanism: Direct separation relies on a chiral stationary phase, commonly a permethylated β-cyclodextrin capillary column (e.g., CP-cyclodextrin-β-236M-19)[3]. The causality of separation stems from the hydrophobic cavity of the cyclodextrin ring. As the volatilized 2-methylhexanoic acid passes through, it forms transient, non-covalent inclusion complexes with the cyclodextrin. The steric bulk of the C2-methyl group causes the (2S) and (2R) enantiomers to have slightly different binding enthalpies, resulting in distinct retention times.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a 1.0 mg/mL solution of the racemic reference standard (±)-2-methylhexanoic acid in HPLC-grade methanol. Prepare a separate 1.0 mg/mL solution of the (2S)-2-methylhexanoic acid sample.
-
Derivatization (Volatility Enhancement): While short-chain aliphatic acids can be run neat, converting them to methyl esters using diazomethane or methanolic HCl significantly improves peak shape and prevents column tailing.
-
System Suitability (Self-Validation): Inject the derivatized racemic standard first. Adjust the oven temperature gradient (typically starting at 50 °C, ramping at 2 °C/min) until baseline resolution ( Rs>1.5 ) between the (2S) and (2R) peaks is achieved. If the racemic standard does not show a 50:50 peak area ratio, the system is biased and must be recalibrated.
-
Sample Analysis: Inject the (2S) sample. Calculate the enantiomeric excess using the integrated peak areas: ee=[(AreaS−AreaR)/(AreaS+AreaR)]×100 .
Protocol B: Indirect NMR Enantiodiscrimination via Diastereomeric Derivatization
Causality & Mechanism: When direct chiral columns are unavailable, indirect enantiodiscrimination is utilized[4]. By reacting the enantiomeric mixture with a homochiral CDA (e.g., (S)-1-phenylethylamine), diastereomeric amides are formed. Because diastereomers have different physical properties and spatial magnetic environments, their nuclei resonate at different frequencies in an applied magnetic field, yielding distinct chemical shifts ( Δδ ) in 1H or 13C NMR.
Step-by-Step Methodology:
-
Activation: Convert the 2-methylhexanoic acid sample to its corresponding acid chloride using oxalyl chloride and a catalytic amount of DMF in anhydrous dichloromethane (DCM).
-
Derivatization: Add 1.2 equivalents of the CDA reference standard (e.g., (S)-1-phenylethylamine) and an organic base (e.g., diisopropylethylamine) to neutralize the generated HCl. Stir at room temperature for 2 hours.
-
NMR Acquisition: Purify the resulting diastereomers via flash chromatography and dissolve in CDCl3 . Acquire a high-resolution 1H NMR spectrum (minimum 400 MHz).
-
Self-Validation & Quantification: To prove that the observed peak splitting is genuinely due to diastereomer formation and not magnetic field inhomogeneity, run a control using an enantiomerically impure CDA[5]. The use of an impure CDA will reduce the chemical shift difference ( Δδ ) between the two sets of signals, but the relative intensities will remain proportional to the original acid's ee[5]. Integrate the distinct doublet signals corresponding to the C2-methyl group to quantify the ee.
Analytical Workflow Visualization
The following diagram illustrates the logical decision-making process for selecting the appropriate reference standard and validation method based on analytical requirements.
Decision tree for selecting reference standards and analytical methods for (2S)-2-methylhexanoic acid.
References
-
The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid Source: ResearchGate URL:[Link]
-
Highly Efficient Enantioselective Synthesis of Optically Active Carboxylic Acids by Ru(OCOCH3)2[(S)-H8-BINAP] Source: ACS Publications URL:[Link]
-
HcK J)o!u f - Open Research Online (Homochiral derivatization of enantiomeric compounds) Source: Open University (open.ac.uk) URL:[Link]
-
Chemoenzymatic Cascade Synthesis of Optically Pure Alkanoic Acids by Using Engineered Arylmalonate Decarboxylase Variants Source: d-nb.info URL:[Link]
-
GC and NMR enantiodiscrimination of 2-methyl substituted aliphatic acids Source: Semantic Scholar URL:[Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
